Methyl 5-oxopentanoate

Solubility Formulation Biphasic reaction

Methyl 5-oxopentanoate (CAS 6026-86-4), also referred to as methyl 4-formylbutyrate, is a difunctionalized δ-oxoester (C₆H₁₀O₃, MW 130.14) bearing both a methyl ester and a terminal aldehyde group. Its physicochemical profile—sparingly soluble in water (23 g/L at 25 °C), density 1.069 g/cm³, boiling point 100–103 °C at 23 Torr, and refractive index 1.4265–1.4268—distinguishes it from structurally proximate aldehydo-esters.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 6026-86-4
Cat. No. B1594885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxopentanoate
CAS6026-86-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC=O
InChIInChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3
InChIKeyYBTZROCKNUIONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Oxopentanoate (CAS 6026-86-4): A Versatile δ-Oxoester Intermediate for PROTAC Linker Design and Bioactive Molecule Synthesis – Product Evidence Guide


Methyl 5-oxopentanoate (CAS 6026-86-4), also referred to as methyl 4-formylbutyrate, is a difunctionalized δ-oxoester (C₆H₁₀O₃, MW 130.14) bearing both a methyl ester and a terminal aldehyde group . Its physicochemical profile—sparingly soluble in water (23 g/L at 25 °C), density 1.069 g/cm³, boiling point 100–103 °C at 23 Torr, and refractive index 1.4265–1.4268—distinguishes it from structurally proximate aldehydo-esters . The compound has been employed as a key building block in the total synthesis of d,l-biotin, as a substrate in Horner–Wadsworth–Emmons olefinations toward natural products, and more recently as an alkyl-chain PROTAC linker component [1].

Why Methyl 5-Oxopentanoate Cannot Be Casually Swapped with Its Closest Aldehydo-Ester Analogs: Evidence of Quantifiable Differentiation


Methyl 5-oxopentanoate occupies a narrow property space among short-chain aldehydo-esters, and generic substitution—either by the one-carbon-higher homologue methyl 6-oxohexanoate or the ethyl ester congener ethyl 5-oxopentanoate—introduces measurable deviations in solubility, volatility, and density that alter purification behavior, formulation compatibility, and reaction performance . For PROTAC linker applications, the five-carbon alkyl backbone falls within the empirically optimal window for balancing linker flexibility, cellular permeability, and ternary-complex formation kinetics, meaning that even a one-carbon change can shift degradation efficiency (see evidence items below) .

Methyl 5-Oxopentanoate Quantitative Evidence Guide: Head-to-Head Physicochemical and Application-Driven Differentiation


Water Solubility of Methyl 5-Oxopentanoate Is ~2-Fold Higher Than Its ε-Oxoester Homologue Methyl 6-Oxohexanoate

Methyl 5-oxopentanoate exhibits a calculated water solubility of 23 g/L at 25 °C, compared with 11 g/L for the one-carbon-higher homologue methyl 6-oxohexanoate under the same conditions . The 2.1-fold difference is attributable to the shorter alkyl spacer reducing hydrophobic surface area, which can be decisive when selecting an aldehydo-ester for aqueous or biphasic reaction media.

Solubility Formulation Biphasic reaction

Boiling Point of Methyl 5-Oxopentanoate (100 °C at 23 Torr) Permits Milder Distillation Than Its Higher-Molecular-Weight Analogs

Methyl 5-oxopentanoate distills at 100–103 °C at 23 Torr . In contrast, methyl 6-oxohexanoate (C7 homologue) requires a significantly lower pressure (0.13 Torr) to achieve a comparable boiling point of 103 °C , while methyl 5-oxohexanoate boils at 202 °C at 760 Torr . The lower molecular weight (130.14 vs. 144.17 g/mol) and favorable boiling point reduce energy costs and thermal-degradation risk during bulk purification.

Purification Distillation Volatility

Density of Methyl 5-Oxopentanoate (1.069 g/cm³) Is Measurably Higher Than the Ethyl Ester Congener (0.995 g/cm³), Enabling Rapid Identity Confirmation

Methyl 5-oxopentanoate has a density of 1.069 g/cm³ at 25 °C , whereas the ethyl ester analog ethyl 5-oxopentanoate has a density of 0.995 g/cm³ at 20 °C . The 0.074 g/cm³ (7.4%) difference is large enough to serve as a simple in-process identity check by pycnometry or oscillating U-tube densimetry, helping receiving chemists rule out ester mis-shipment.

Quality control Identity testing Density measurement

Refractive Index of Methyl 5-Oxopentanoate (1.4265–1.4268) Is Distinct from Methyl 6-Oxohexanoate (1.4391), Supporting Purity Verification

The refractive index (nD²⁰) of methyl 5-oxopentanoate is reported as 1.4265–1.4268 , whereas methyl 6-oxohexanoate has a refractive index of 1.4391 . The ΔnD of ~0.012 is readily measurable with a standard Abbe refractometer and provides a low-cost, real-time purity and identity check for incoming lots.

Refractive index Purity Analytical QC

Methyl 5-Oxopentanoate Serves as a C5 Alkyl PROTAC Linker Component; the 5-Carbon Backbone Is Frequently Associated with Optimal Ternary-Complex Formation

Methyl 5-oxopentanoate is commercially catalogued as a PROTAC linker building block, providing a 5-carbon alkyl chain terminated by the reactive aldehyde and ester handles needed for stepwise conjugation . Comparative linker-optimization studies indicate that C5 alkyl linkers often achieve the best balance among flexibility, cell permeability, and degradation potency; shorter C3 linkers may restrict ternary-complex geometry while longer C8 linkers can reduce solubility and increase metabolic liability . Although no direct head-to-head degradation data exist for the exact methyl ester, the C5 architecture aligns with the empirically preferred linker-length window.

PROTAC Linker design Ternary complex

High-Confidence Application Scenarios for Methyl 5-Oxopentanoate Based on Verified Differentiated Evidence


PROTAC Linker Synthesis Requiring a 5-Carbon Alkyl Spacer with Dual Reactive Termini

When designing PROTAC molecules, the methyl 5-oxopentanoate scaffold provides a defined five-carbon alkyl linker with orthogonal terminal aldehyde and methyl ester groups, enabling sequential conjugation to the E3 ligase ligand and the target-protein ligand. The C5 chain length resides within the empirically optimal linker window for ternary-complex formation and cellular permeability, as supported by comparative linker SAR analyses . Its higher water solubility (23 g/L) relative to the C6 homologue (11 g/L) facilitates aqueous workup of early-stage conjugates .

Total Synthesis of Biotin and Related Heterocyclic Natural Products via Aldehyde-Selective Transformations

The terminal aldehyde of methyl 5-oxopentanoate has been exploited in the landmark synthesis of d,l-biotin, where chemoselective aldehyde transformations (e.g., Horner–Wadsworth–Emmons olefinations) proceed without interference from the ester group [1]. The compound's boiling point (100–103 °C at 23 Torr) permits efficient distillation-based purification of intermediates—a distinct practical advantage over the less volatile methyl 6-oxohexanoate, which requires ~180-fold lower pressure to distill in the same temperature range .

Mosquito Oviposition Deterrent Lead-Ups for Agrochemical Discovery

Methyl 4-formylbutyrate (synonymous with methyl 5-oxopentanoate) has demonstrated insecticidal activity specifically against mosquito oviposition—without affecting larval development—indicating a targeted behavioral disruption mechanism [2]. The 23 g/L water solubility and relatively low molecular weight (130.14 g/mol) support formulation development for field-volatility and aqueous-dispersion testing, with refractive index (1.4265–1.4268) and density (1.069 g/cm³) providing straightforward batch-to-batch QC benchmarks .

Precursor to ω-Aminocarboxylic Acid Monomers via Reductive Amination or Hydroformylation Cascades

The 5-oxoester architecture maps directly onto the carbon skeleton of 5-aminovaleric acid and related polyamide monomers. The methyl ester can be hydrolyzed or transesterified post-functionalization, while the density (1.069 g/cm³) and refractive index (1.4265–1.4268) enable rapid in-process monitoring during scale-up . Patented hydroformylation routes to ω-formylalkanecarboxylic esters further confirm industrial interest in this compound class, with methyl 5-oxopentanoate serving as the prototypical C5 entry point [3].

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